Lupitidine hydrochloride is a long-acting histamine H2 receptor antagonist that was developed by Smith, Kline & French. Although it was designed as an antiulcerogenic agent, it was never marketed. The compound has been shown to effectively inhibit nocturnal gastric acid secretion and has been associated with neuroendocrine cell hyperplasia in experimental models due to the pharmacological suppression of gastric acid secretion, leading to increased gastrin levels .
Lupitidine hydrochloride is synthesized from various chemical precursors and is classified under the category of small molecules in pharmacology. It is primarily studied for its potential applications in treating conditions related to excessive gastric acid secretion.
Lupitidine hydrochloride falls under the classification of histamine H2 receptor antagonists, which are commonly used to reduce gastric acid production. This class includes other well-known compounds such as ranitidine and famotidine.
The synthesis of lupitidine hydrochloride involves multiple steps, typically starting from simpler organic compounds. Although specific synthetic pathways for lupitidine are not extensively documented, similar compounds in the H2 antagonist class often utilize techniques such as:
The synthesis may involve the use of reagents such as amines and acids under controlled conditions to ensure high yields and purity. The exact conditions (temperature, solvents, catalysts) would be tailored based on the desired properties of the final product.
Lupitidine hydrochloride has a molecular formula of and a molar mass of 413.54 g/mol. The structure features a complex arrangement typical of H2 receptor antagonists, including a pyridine ring which is crucial for its biological activity .
Lupitidine hydrochloride can undergo various chemical reactions typical for amines and heterocycles, including:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is critical for optimizing synthesis and predicting stability under various conditions.
Lupitidine acts primarily as a competitive antagonist at histamine H2 receptors located on gastric parietal cells. By binding to these receptors, it inhibits the action of histamine, which is responsible for stimulating gastric acid secretion. This mechanism leads to decreased acidity in the stomach and alleviates symptoms associated with hyperacidity .
The pharmacological effects include:
Lupitidine hydrochloride is characterized by:
Key chemical properties include:
While lupitidine hydrochloride was not marketed, its potential applications include:
Lupitidine hydrochloride (development code SKF-93479) was synthesized and investigated by Smith, Kline & French (SK&F) as a potent, long-acting histamine H₂ receptor antagonist. Its primary pharmacological action was the suppression of gastric acid secretion, particularly targeting nocturnal acid output—a key factor in ulcer pathogenesis. In controlled human studies, a single dose of lupitidine demonstrated prolonged inhibition of gastric acid secretion, significantly exceeding the duration observed with earlier H₂ antagonists [1] [5]. Structurally, lupitidine hydrochloride (chemical formula: C₂₁H₃₀Cl₃N₅O₂S; molecular weight: 522.92 g/mol) features a furan-pyrimidine core distinct from the imidazole-based cimetidine or the furan-ring-modified ranitidine [1] [5]. Early rodent studies revealed two notable characteristics:
Table 1: Key Molecular Properties of Lupitidine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₀Cl₃N₅O₂S |
Molecular Weight | 522.92 g/mol |
CAS Registry Number | 72716-75-7 |
Primary Mechanism | Competitive H₂ receptor antagonism |
Development Stage | Preclinical (never marketed) |
Lupitidine emerged during a transformative period in antiulcer drug development (late 1970s–1980s). Its design aimed to overcome limitations of first-generation agents:
Lupitidine was evaluated against ranitidine and cimetidine in pharmacological and clinical settings:
Potency and Efficacy
Table 2: Comparative Pharmacodynamics of H₂ Antagonists
Agent | Relative Potency | Duration of Action | Renal Adjustment Required |
---|---|---|---|
Lupitidine | 25× cimetidine | Prolonged | Unknown (preclinical) |
Ranitidine | 5× cimetidine | Moderate | Yes |
Cimetidine | Baseline | Short | Yes |
Clinical Tolerability and Interactions
Therapeutic Utility
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0